4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a chromen-4-one core linked to a 4-bromophenylsulfonamide group via a 4-methoxyphenyl substituent. Its structure combines a sulfonamide moiety—a well-known pharmacophore in cyclooxygenase-2 (COX-2) inhibitors—with a chromenone scaffold, which is associated with diverse biological activities, including anti-inflammatory and anticancer properties . The para-methoxy group on the phenyl ring and the bromine atom on the sulfonamide are critical for modulating electronic and steric effects, influencing both solubility and target binding .
Properties
IUPAC Name |
4-bromo-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO5S/c1-28-17-7-2-14(3-8-17)22-13-20(25)19-12-16(6-11-21(19)29-22)24-30(26,27)18-9-4-15(23)5-10-18/h2-13,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEUQDVRWNPQIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the Friedel-Crafts acylation followed by nucleophilic substitution reactions .
Formation of Chromenone Core: This step involves the cyclization of appropriate precursors under acidic conditions to form the chromenone structure.
Introduction of Methoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a methoxyphenyl group is introduced to the chromenone core.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonamide reagent under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 450.3 g/mol. The presence of the chromenyl moiety provides a rigid framework that enhances its biological activity through interactions with various biological targets.
Biological Activities
Research indicates that 4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide exhibits several notable biological activities:
-
Anticancer Properties :
- The compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for tumor growth .
- Antimicrobial Activity :
- Enzyme Inhibition :
Synthesis and Reaction Pathways
The synthesis of This compound typically involves multi-step organic reactions:
-
Starting Materials :
- Commonly used reagents include bromine sources, methoxyphenyl derivatives, and sulfonamide precursors.
- Synthetic Route :
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes . The chromenone core may also interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The compound’s closest analogs include sulfonamide derivatives with quinazolinone, benzodiazol, or substituted phenyl rings. Key structural variations and their implications are summarized below:
| Compound Name | Core Structure | Substituents | Key Modifications |
|---|---|---|---|
| 4-Bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide (Target) | Chromen-4-one | 4-Bromophenylsulfonamide, 4-methoxyphenyl | Chromenone core enhances π-π interactions |
| 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | Quinazolin-4-one | 4-Methoxyphenyl, ethenyl bridge | Quinazolinone core improves COX-2 affinity |
| 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide | Simple phenyl | 4-Bromophenylsulfonamide, 4-methoxyphenyl | Lacks chromenone; reduced steric bulk |
| 4-Chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide | Chromen-4-one | 4-Chlorophenylsulfonamide | Bromine → Chlorine substitution |
COX-2 Inhibition Activity
However, its quinazolinone-containing analog (Table 1, compound 1c) demonstrated 47.1% COX-2 inhibition at 20 μM, outperforming earlier derivatives like 2-(4-nitrophenyl)-3-(tolyl)-4(3H)-quinazolinone (27.72% at 22 μM) but remaining less potent than celecoxib (80.1% at 1 μM) . The para-methoxy group on the phenyl ring is essential for activity, as its removal (e.g., compound 1a) abolishes inhibition .
Table 1: COX-2 Inhibition Data for Selected Analogs
Solubility and Physicochemical Properties
Sulfonamide derivatives often face solubility challenges. The target compound’s quinazolinone analog exhibited poor solubility at 50 μM, limiting its efficacy in vitro . In contrast, simpler analogs like 4-bromo-N-(4-methoxyphenyl)benzenesulfonamide () may have better solubility due to reduced steric hindrance but lack the chromenone core’s binding advantages.
Substituent Effects on Bioactivity
- Bromine vs. Chlorine : Bromine’s larger atomic radius and stronger electron-withdrawing effects may enhance binding to hydrophobic pockets in COX-2 compared to chlorine .
- Chromenone vs. Quinazolinone: Chromenone’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, while quinazolinone’s fused ring system offers rigidity for selective inhibition .
Biological Activity
4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide is a complex organic compound notable for its unique structural features that include a bromine atom, a methoxyphenyl group, and a chromenyl moiety. This compound falls under the category of benzamides and sulfonamides, which are known for their diverse biological activities.
- Molecular Formula : CHBrN OS
- Molecular Weight : 486.3 g/mol
- CAS Number : 923123-02-8
Structural Characteristics
The presence of the chromenyl structure provides rigidity and allows for various substitutions that can influence the compound's reactivity and biological activity. The methoxy group enhances solubility, facilitating interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits several potential biological activities:
Antimicrobial Properties
Studies have shown that compounds with similar structures often display antimicrobial properties. The chromenyl moiety is believed to interact with microbial enzymes or cell membranes, leading to inhibition of growth.
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. The mechanism of action could involve the modulation of specific signaling pathways or direct interaction with cancer cell receptors, leading to reduced proliferation.
Cardiovascular Effects
Certain sulfonamide derivatives have been reported to affect cardiovascular parameters. For instance, compounds similar to this compound may interact with calcium channels, influencing blood pressure and coronary resistance .
Structure-Activity Relationship (SAR)
The structure of this compound is critical in determining its biological activity. Variations in the chromenyl moiety or substitutions on the benzene ring can significantly alter its pharmacological profile.
Table 1: Summary of Biological Activities
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| This compound | Contains bromine and methoxy groups | Antimicrobial, anticancer |
| 4-bromo-N-(tert-butyl)benzamide | Lacks chromenyl moiety | Anti-inflammatory |
| 2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide | Similar structure without methoxy | Cardiovascular effects |
Case Study: Anticancer Activity
In a study examining the impact of various chromenyl derivatives on cancer cell lines, it was observed that those containing methoxy groups exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The proposed mechanism involved increased cellular uptake due to improved solubility and interaction with key cellular targets.
Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to enzymes involved in cancer metabolism, supporting its potential as an anticancer agent.
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
To optimize synthesis, focus on stepwise reaction condition control. For example:
- Step 1 : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates.
- Step 2 : Employ catalysts like pyridine or DMAP to enhance sulfonamide coupling efficiency .
- Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution) to isolate high-purity precursors .
- Final Step : Recrystallize the product using solvent systems (e.g., ethanol/water) to achieve >95% purity .
Advanced: What advanced crystallographic techniques are recommended for determining its three-dimensional structure?
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, leveraging high-resolution data to resolve bromine and sulfonamide group positions .
- ORTEP Visualization : Generate thermal ellipsoid plots to analyze bond angles and torsional strain in the chromenyl system .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between sulfonamide NH and methoxy O) to predict packing behavior .
Basic: Which spectroscopic and chromatographic methods are effective for characterization?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at position 4, methoxy at 4-phenyl) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) functional groups .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation .
Advanced: How can researchers systematically identify its biological targets?
- Computational Docking : Screen against kinase or protease databases (e.g., PDB) using AutoDock Vina to prioritize targets .
- Surface Plasmon Resonance (SPR) : Immobilize recombinant proteins to measure binding affinity (KD) in real-time .
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins in cell lysates after compound treatment .
Basic: What strategies enhance aqueous solubility and stability for in vitro assays?
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without denaturing proteins .
- Salt Formation : Synthesize sodium or hydrochloride salts via acid-base reactions to improve hydrophilicity .
- Lyophilization : Prepare stable amorphous solid dispersions for long-term storage .
Advanced: What methodologies elucidate structure-activity relationships (SAR) of its chromenyl and sulfonamide moieties?
- Analog Synthesis : Replace bromine with chlorine or methoxy with ethoxy to assess electronic effects on bioactivity .
- Bioisosteric Replacement : Substitute the sulfonamide with carbamate or urea groups to evaluate binding pocket compatibility .
- 3D-QSAR Modeling : Build CoMFA/CoMSIA models using IC50 data from enzyme inhibition assays .
Basic: How are key reaction mechanisms in its synthesis validated?
- Isotopic Labeling : Use ¹⁸O-labeled water to trace carbonyl oxygen origins during chromen-4-one formation .
- Intermediate Trapping : Quench reactions with acetic anhydride to isolate and characterize acylated intermediates .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-determining steps .
Advanced: What role does polymorphism play in its physicochemical properties?
- XRPD Analysis : Compare diffraction patterns of polymorphs to correlate crystal forms with dissolution rates .
- DSC/TGA : Measure melting points and thermal stability differences between polymorphs .
- Solvent-Mediated Transition : Expose metastable forms to ethanol vapor to induce conversion to thermodynamically stable forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
